2-cyclopropyl-5-methoxy-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxy-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-14-10-4-5-11-9(6-10)7-12(13-11)8-2-3-8/h4-8,13H,2-3H2,1H3 |
InChI Key |
FJHOHQVLBLDXKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3CC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Cyclopropyl 5 Methoxy 1h Indole and Its Analogues
Historical and Modern Approaches to Indole (B1671886) Core Construction
The construction of the indole nucleus is a fundamental challenge in heterocyclic chemistry, with a rich history of named reactions that have evolved significantly with the advent of modern catalytic methods.
Evolution of Classical Indole Synthesis Protocols (e.g., Fischer Indole Synthesis, Leimgruber-Batcho, Baeyer-Jackson)
The classical era of indole synthesis is defined by several powerful, named reactions that remain relevant in organic synthesis. The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most famous and widely used method. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. chim.itgoogle.comthieme-connect.com The reaction proceeds through a mdpi.commdpi.com-sigmatropic rearrangement of the protonated phenylhydrazone (as its ene-hydrazine tautomer), followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. thieme-connect.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, although the harsh acidic conditions and high temperatures required can limit its applicability for sensitive substrates.
In the mid-20th century, the Leimgruber-Batcho indole synthesis emerged as a valuable alternative, particularly for industrial applications, due to its use of readily available ortho-nitrotoluene derivatives and milder reaction conditions. researchgate.netnih.gov The process involves two main steps: first, the formation of an enamine from an o-nitrotoluene by condensation with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal) and often a secondary amine like pyrrolidine. nih.gov The resulting nitro-substituted enamine is then subjected to a reductive cyclization, where the nitro group is reduced to an amine (commonly with agents like Raney nickel and hydrazine, or palladium on carbon with hydrogen), which spontaneously cyclizes and eliminates the secondary amine to furnish the indole. nih.gov
The Baeyer-Jackson synthesis , another classical method, involves the reductive cyclization of o-nitro-α-phenylcinnamic acids, providing a route to 2-carboxyindoles. While historically significant, its use is less common today compared to the Fischer and Leimgruber-Batcho methods. These foundational methods have laid the groundwork for countless synthetic endeavors and continue to be adapted and modified in modern organic chemistry. chim.itgoogle.com
Innovations in Palladium-Catalyzed Cyclization and Cross-Coupling Reactions for Indole Synthesis
The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions, greater functional group tolerance, and novel bond-forming strategies. researchgate.net Palladium-catalyzed reactions have become a cornerstone of modern heterocyclic chemistry. organic-chemistry.org
A prominent strategy involves the intramolecular cyclization of 2-alkynylanilines. researchgate.netmdpi.com This transformation can be catalyzed by various palladium salts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often proceeding through an aminopalladation pathway followed by reductive elimination to form the indole ring. thieme-connect.com These reactions can be performed in various solvents, including environmentally benign aqueous micellar media. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions have been ingeniously integrated into one-pot indole syntheses. For instance, a tandem Sonogashira coupling/cyclization sequence allows for the reaction of a 2-haloaniline with a terminal alkyne, followed by an in-situ cyclization of the resulting 2-alkynylaniline intermediate to yield the indole. researchgate.netmdpi.com Other powerful cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, have also been employed to construct complex indole frameworks. mdpi.comresearchgate.net A notable innovation is the Buchwald modification of the Fischer indole synthesis , which utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, providing strong evidence for the intermediacy of hydrazones in the classical Fischer pathway and expanding its scope. thieme-connect.com These palladium-based methods represent a significant leap forward, enabling the efficient and flexible synthesis of highly functionalized indoles under conditions that preserve delicate functional groups. researchgate.net
Targeted Synthesis and Mechanistic Pathways for 2-cyclopropyl-5-methoxy-1H-indole
The specific architecture of this compound nih.gov requires a synthetic strategy that can precisely install the cyclopropyl (B3062369) group at the C2 position and the methoxy (B1213986) group on the C5 position of the indole core.
Specific Reaction Routes for Introducing Cyclopropyl and Methoxy Moieties
The synthesis of this compound is not explicitly detailed in numerous publications, but a highly plausible and efficient route can be constructed based on well-established palladium-catalyzed methodologies used for analogous structures. mdpi.com The general approach involves the synthesis of a substituted 2-alkynylaniline precursor followed by a cyclization step.
A likely synthetic sequence would be:
Sonogashira Coupling: The synthesis would commence with a suitably protected 2-haloaniline bearing a methoxy group at the para-position, such as 2-iodo-4-methoxyaniline. This starting material is commercially available or can be prepared from 4-methoxyaniline. A palladium-catalyzed Sonogashira coupling with cyclopropylacetylene (B33242) would then introduce the cyclopropyl-ethynyl moiety. The reaction is typically carried out using a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF or THF. This yields the key intermediate, 2-(cyclopropylethynyl)-4-methoxyaniline.
Intramolecular Cyclization: The final step is the cyclization of 2-(cyclopropylethynyl)-4-methoxyaniline to form the indole ring. This can be achieved using a variety of catalysts. A common and effective method is palladium-catalyzed cyclization, for example, by heating the precursor with palladium(II) acetate in a suitable solvent. mdpi.com Alternatively, copper-based catalysts can also promote this type of cyclization. organic-chemistry.org
The methoxy group is carried through the synthesis from the starting aniline (B41778), while the cyclopropyl group is introduced via the alkyne coupling partner. This modular approach allows for flexibility in synthesizing various analogues.
Investigation of Reaction Mechanisms in the Formation of this compound
The mechanism of the final palladium-catalyzed cyclization step to form the indole ring is a well-studied process. For the cyclization of 2-(cyclopropylethynyl)-4-methoxyaniline, the proposed mechanism generally involves the following key steps:
Coordination and Oxidative Addition (if starting from Pd(0)) or Ligand Exchange (if starting from Pd(II)): The palladium catalyst coordinates to the alkyne.
Aminopalladation: The nucleophilic nitrogen atom of the aniline attacks the palladium-activated alkyne in an intramolecular fashion. This is typically a 5-exo-dig cyclization, which is kinetically favored, leading to the formation of a six-membered palladacycle intermediate.
Reductive Elimination: The palladacycle undergoes reductive elimination, forming the C-N bond of the pyrrole (B145914) ring and regenerating the active palladium catalyst (e.g., Pd(0) if the cycle started with Pd(II), which is then re-oxidized to complete the catalytic cycle).
Tautomerization: The initially formed indolenine tautomerizes to the more stable, aromatic this compound.
This mechanistic pathway is consistent with observations for a wide range of 2-substituted indole syntheses via the cyclization of 2-alkynylanilines. thieme-connect.com
Diversification Strategies for 2-substituted and 5-methoxy-indole Derivatives
Once the this compound scaffold is constructed, it can be further functionalized to create a library of diverse derivatives. The inherent reactivity of the indole ring, enhanced by the electron-donating methoxy group, provides multiple avenues for chemical modification. chim.it
Key diversification strategies include:
N-Functionalization: The indole N-H proton is acidic and can be readily removed by a base, allowing for N-alkylation, N-acylation, or N-arylation to introduce a variety of substituents at the N1 position.
C3-Position Electrophilic Substitution: The C3 position of the indole ring is highly nucleophilic and is the primary site for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction, Friedel-Crafts acylation). This allows for the introduction of a wide range of functional groups at this position.
Halogenation: The electron-rich benzene (B151609) portion of the indole can be halogenated. The directing effect of the C5-methoxy group and the indole nucleus would likely favor substitution at the C4, C6, or C7 positions. The resulting halo-indoles are valuable intermediates for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the installation of aryl, alkyl, or amino groups. mdpi.comresearchgate.net
Modification of the Methoxy Group: The C5-methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 5-hydroxyindole. google.com This phenol (B47542) can then be re-alkylated or used in other phenol-specific reactions to introduce further diversity.
Metalation and C-H Activation: Directed ortho-metalation or modern C-H activation strategies can be employed to selectively functionalize the C4 or C6 positions, adjacent to the methoxy group, or the C7 position, providing access to isomers that are difficult to obtain through classical electrophilic substitution. thieme-connect.com
These strategies, summarized in the table below, demonstrate the high potential for chemical diversification of the this compound core, making it a valuable platform for generating novel molecules with potentially interesting biological or material properties.
| Position | Reaction Type | Potential Functional Groups Introduced |
| N1 | Alkylation, Acylation, Arylation | Alkyl, Acyl, Aryl, Sulfonyl |
| C3 | Electrophilic Substitution | Formyl, Acyl, Alkylaminomethyl, Halogen |
| C4, C6, C7 | Halogenation, Cross-Coupling | Halogens, Aryl, Alkyl, Alkenyl, Alkynyl |
| C5 | Ether Cleavage | Hydroxyl (-OH) |
Regioselective Functionalization at Indole Positions (C-2, C-3, N-1, C-5)
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. chim.it The most reactive position is typically C-3, which is significantly more reactive than benzene. youtube.com However, the substitution pattern of this compound introduces a nuanced reactivity profile.
C-3 Position: The C-3 position remains a primary site for electrophilic attack due to the inherent reactivity of the indole nucleus. youtube.com Reactions such as Vilsmeier-Haack formylation would be expected to occur exclusively at this position. youtube.com
N-1 Position: The nitrogen atom of the indole ring can be functionalized, though it is less basic than typical amines because the lone pair of electrons contributes to the aromaticity of the ring. youtube.com Under basic conditions, deprotonation of the N-H group allows for N-alkylation or N-acylation. For instance, reactions with pentachloropyridine (B147404) in a basic medium lead to the formation of N-substituted indoles. researchgate.net Substitution at the N-1 position with bulky groups can also influence the regioselectivity of subsequent reactions.
C-2 Position: While the C-2 position is generally less reactive than C-3, the presence of the cyclopropyl group at this position in the title compound already fulfills its substitution. However, in related 5-methoxyindole (B15748) analogues lacking a C-2 substituent, functionalization at this position can be achieved, often through lithiation followed by quenching with an electrophile.
C-5 Position: Electrophilic substitution on the benzene ring of an indole generally requires that the more reactive positions on the pyrrole ring (N-1, C-2, and C-3) are already substituted. youtube.com However, the activating effect of the methoxy group at C-5 can direct electrophiles to other positions on the carbocyclic ring, particularly C-4 and C-6. In sufficiently acidic conditions that lead to the protonation of C-3, electrophilic attack can be redirected to the C-5 position. youtube.com
The table below summarizes the general regioselectivity for the functionalization of the indole core.
| Position | Type of Reaction | Reagents/Conditions | Expected Outcome for 5-Methoxyindoles |
| C-3 | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) | Formylation at C-3 |
| N-1 | Alkylation/Acylation | NaH, Alkyl/Acyl Halide | N-functionalization |
| C-4/C-6 | Electrophilic Substitution | Nitration, Halogenation | Substitution directed by the C-5 methoxy group |
| C-5 | Electrophilic Substitution | Strongly acidic conditions | Potential for substitution if other sites are blocked |
One-Pot Multicomponent Reaction Approaches in Indole Synthesis
One-pot multicomponent reactions (MCRs) offer a streamlined and efficient approach to synthesizing complex molecules like indole derivatives from simple precursors in a single step. researchgate.netmdpi.com These reactions are advantageous due to their high atom economy, reduced waste, and operational simplicity. mdpi.com
Several MCRs have been developed for the synthesis of functionalized indoles. For instance, a one-pot, three-component reaction of an appropriate aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole can yield complex tetrazolopyrimidine-indole hybrids. mdpi.com Another example involves the reaction of arylidene malononitrile, methylarylketones, and sodium ethoxide to produce polyfunctionalized pyridines attached to an indole core. ekb.eg
While a specific one-pot synthesis for this compound is not prominently detailed in the provided results, established indole syntheses like the Fischer, Larock, and Nenitzescu methods can be adapted into MCR formats. The Fischer indole synthesis, for example, involves the condensation of a phenylhydrazine with an aldehyde or ketone, a process that can be integrated into a one-pot sequence. nih.govrsc.org
The following table illustrates a conceptual MCR approach for indole synthesis.
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Acid catalyst, Heat | Substituted Indole |
| Larock Heteroannulation | o-Iodoaniline, Disubstituted Alkyne | Palladium catalyst | 2,3-Disubstituted Indole |
| Levy-type reaction | 2-methylindole, Aromatic Aldehyde, Cyclic Dienophile | CuSO₄, Toluene, Heat | Spiro-tetrahydrocarbazoles |
Reactivity and Derivatization Potential of the Cyclopropyl and Methoxy Groups within the Indole Framework
The cyclopropyl and methoxy groups on the this compound scaffold are not mere spectators; they actively influence the molecule's reactivity and provide opportunities for further chemical transformations.
Insights into the Chemical Stability and Transformation of the Cyclopropyl Moiety
The cyclopropyl group is a three-membered carbocycle with significant ring strain, which imparts unique chemical properties. hyphadiscovery.com While the high C-H bond dissociation energy generally makes it less susceptible to oxidative metabolism, the ring itself can undergo transformations. hyphadiscovery.com
Stability: The cyclopropane (B1198618) ring is generally stable under many reaction conditions. However, its strained nature makes it susceptible to ring-opening reactions under certain catalytic or radical conditions. nih.gov For example, in the context of Ni-catalyzed reactions, the cyclopropane ring can act as a reporter, with ring-opened products indicating polar (2e) pathways and ring-closed products suggesting radical (1e) mechanisms. nih.gov
Transformations: The cyclopropyl group can undergo NADPH-dependent oxidation to form hydroxylated metabolites and can be susceptible to bioactivation, leading to the formation of reactive intermediates. hyphadiscovery.com In synthetic chemistry, visible-light-induced photoredox catalysis can be employed for the dearomative cyclopropanation of indoles to form cyclopropane-fused indolines. rsc.org This suggests that the cyclopropyl group can be introduced onto the indole core through modern synthetic methods.
| Reaction Condition | Effect on Cyclopropyl Group | Potential Product |
| NADPH-dependent oxidation | Ring hydroxylation | Hydroxylated cyclopropyl indole |
| Radical conditions | Ring opening | Ring-opened derivatives |
| Photoredox catalysis | Cyclopropanation of indole | Cyclopropane-fused indoline |
Influence of the Methoxy Group on Indole Reactivity and Functionalization
The methoxy group at the C-5 position is a strong electron-donating group that significantly enhances the electron density of the indole ring system, thereby increasing its reactivity towards electrophiles. chim.itulakbim.gov.tr This activation is not uniform and influences the regioselectivity of functionalization.
Enhanced Reactivity: The presence of the methoxy group makes the entire indole framework more reactive. researchgate.net This heightened reactivity can be harnessed to perform reactions under milder conditions than those required for unsubstituted indoles.
Derivatization Potential: The methoxy group itself can be a site for chemical modification. Ether cleavage can convert it to a hydroxyl group, which can then be used as a handle for further functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.
The table below outlines the influence of the C-5 methoxy group.
| Influence | Description | Example Reaction |
| Activation | Increases electron density of the indole ring, enhancing reactivity towards electrophiles. | Facile electrophilic substitution at C-3. |
| Directing Effect | Directs incoming electrophiles to the C-4 and C-6 positions. | Bromination of methoxyindole-2-carboxylates on the benzene moiety. researchgate.net |
| Derivatization | Can be cleaved to a hydroxyl group for further modification. | Ether cleavage using BBr₃. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclopropyl 5 Methoxy 1h Indole Derivatives
Positional Impact of Substituents on Biological Activity Profiles
The substituent at the 2-position of the indole (B1671886) ring plays a critical role in defining the biological activity of the molecule. The cyclopropyl (B3062369) group, in particular, has been shown to be a highly favorable substituent in various contexts.
In a series of 2-cycloalkyl- and 2-alkyl-3-(hydroxymethyl)-1-methylindoloquinones, the 2-cyclopropyl substituent was found to be significantly more effective against hypoxic cells, up to two orders of magnitude more so than a 2-isopropyl substituent. nih.gov This enhanced activity suggests that radical ring-opening reactions of the cyclopropyl group may contribute to its cytotoxic effects. nih.gov Conversely, increasing the steric bulk at the 2-position generally leads to a reduction in effectiveness against hypoxic cells. nih.gov
The unique properties of the cyclopropyl group, such as its strained ring system and high sp3 character, contribute to its appeal in drug design. hyphadiscovery.com These features can impart conformational constraint and influence metabolic stability. hyphadiscovery.com For instance, the high carbon-hydrogen bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, in some cases, oxidation of the cyclopropyl ring can be a significant metabolic pathway. hyphadiscovery.com
| Substituent at C2 | Relative Activity | Reference |
| Cyclopropyl | High | nih.gov |
| Isopropyl | Low | nih.gov |
| Increasing Steric Bulk | Decreased | nih.gov |
The 5-position of the indole ring is another key site for modification that can significantly modulate biological activity. The electron-donating nature of the methoxy (B1213986) group at this position can enhance the reactivity of the indole ring system. chim.it
In the context of indoloquinones, the activity of 5-methoxy derivatives was found to be dependent on the presence of a 3-(carbamoyloxy)methyl substituent. nih.gov In other studies, the substitution at the 5-position has been shown to have varied effects on potency. For example, a 5-methoxy analogue of a 5-hydroxy derivative exhibited significantly higher potency in the submicromolar range. mdpi.com
The position of the methoxy group is also crucial. In one study, methoxy group substituted derivatives at position 7 of the indole ring were found to be the most favorable. researchgate.net This highlights the intricate interplay between substituent position and biological outcome.
| Substituent at C5 | Impact on Activity | Reference |
| Methoxy | Dependent on other substituents | nih.gov |
| Methoxy (vs. Hydroxy) | Increased potency | mdpi.com |
| Aziridinyl/Substituted Aziridinyl | Essential for cytotoxicity in some analogs | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Assessments for Indole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug discovery to correlate the chemical structure of compounds with their biological activities. mdpi.com This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are crucial for a desired biological effect. mdpi.comsemanticscholar.org
Several studies have successfully applied 2D and 3D-QSAR models to various indole derivatives. semanticscholar.orgnih.gov These models often reveal that steric, electrostatic, and hydrophobic fields play important roles in the binding of these ligands to their biological targets. nih.gov For instance, a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as D3R-selective ligands demonstrated the importance of these fields in their binding affinity. nih.gov
Ligand efficiency (LE) is another key metric in drug design, which relates the potency of a ligand to its size (typically measured by the number of heavy atoms). It provides a way to assess the "quality" of a hit or lead compound, with higher LE values indicating a more efficient binding. The indole scaffold is often considered a "privileged" structure in drug discovery, in part due to its ability to form the basis for ligands with high efficiency. chula.ac.thmdpi.com
Molecular Recognition and Binding Affinity: Ligand-Protein Interactions
The biological activity of a compound is fundamentally determined by its ability to interact with and bind to a specific protein target. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. nih.gov
The substituents on the indole core further dictate the specific ligand-protein interactions. For example, in a study of D3 receptor antagonists, computational modeling showed that the high potency of certain analogs was due to their interactions with a secondary binding site of the receptor. nih.gov The formation of key hydrogen bonds between the ligand and specific amino acid residues, such as ASP110, was found to be crucial for stabilizing the binding pose. nih.gov
Physicochemical Property Modulation for Optimized Biological Performance (e.g., metabolic stability, kinetic solubility)
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. hyphadiscovery.com Its high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, the metabolic fate of a cyclopropyl group can be complex and context-dependent.
In some instances, oxidation of the cyclopropyl ring can be a major metabolic pathway. hyphadiscovery.com For example, studies with rat, dog, and human hepatocytes have shown that a cyclopropyl moiety can undergo NADPH-dependent oxidation to form hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, indicating the formation of reactive intermediates. hyphadiscovery.com To circumvent this, medicinal chemists have replaced the cyclopropyl ring with a gem-dimethyl group to prevent this bioactivation. hyphadiscovery.com
Conversely, in other cases, the introduction of a cyclopropyl group has been successfully used to block metabolism. For instance, in the development of an IDO1 inhibitor, cyclopropyl ring systems were proposed to reduce oxidative metabolism and increase the drug's half-life. hyphadiscovery.com Furthermore, benzoyl indoles have been identified as having enhanced metabolic stability compared to other compounds, making them more suitable for clinical development. nih.gov
| Compound Class | Metabolic Stability Finding | Reference |
| Cyclopropyl-containing compounds | Can undergo oxidation, but can also block metabolism at other sites. | hyphadiscovery.com |
| Benzoyl indoles | Enhanced metabolic stability. | nih.gov |
| 6-indolyl derivatives | Improved metabolic stability compared to 5-indolyl counterparts. | nih.gov |
Strategies for Modulating Kinetic Solubility in Drug Design
The optimization of kinetic solubility is a critical hurdle in the development of orally bioavailable drug candidates. For derivatives of 2-cyclopropyl-5-methoxy-1H-indole, a scaffold with potential therapeutic applications, achieving adequate kinetic solubility is paramount for ensuring sufficient drug exposure and, consequently, efficacy. Low kinetic solubility can lead to poor absorption, high intra- and inter-patient variability, and an increased risk of compound precipitation in vivo. Therefore, medicinal chemists employ a variety of strategies to modulate the physicochemical properties of these indole derivatives to enhance their kinetic solubility. These strategies generally focus on altering the delicate balance between the crystalline solid state of the compound and its interactions with the aqueous biological environment.
One of the most common and effective strategies is the introduction of polar functional groups . By strategically placing hydrogen bond donors and acceptors, the interaction of the molecule with water can be significantly improved. For instance, the incorporation of groups such as hydroxyl (-OH), amino (-NH2), or small polar heterocycles can increase the polarity of the molecule, thereby enhancing its affinity for aqueous media. The position of these substitutions is crucial, as it can also influence other properties like metabolic stability and target engagement.
Another widely used technique is the reduction of molecular planarity and symmetry . Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, resulting in higher melting points and lower solubility. By introducing substituents that disrupt this planarity, such as by creating asymmetric centers or adding bulky groups, the crystal packing can be disturbed, leading to a lower lattice energy and, consequently, improved kinetic solubility. For example, converting a symmetric molecule to a chiral, asymmetric analog has been shown to enhance aqueous solubility. ed.ac.uk
Furthermore, modification of the lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (LogP), is a key consideration. While a certain degree of lipophilicity is necessary for membrane permeability, excessively high LogP values are often associated with poor aqueous solubility. Therefore, a balance must be struck. This can be achieved by replacing lipophilic moieties with more polar isosteres or by introducing ionizable groups that can exist in a charged, more soluble form at physiological pH.
The following table illustrates hypothetical examples of how modifications to the this compound scaffold could influence kinetic solubility based on established medicinal chemistry principles.
| Compound ID | Modification from Parent Scaffold (this compound) | Rationale for Improved Kinetic Solubility | Hypothetical Kinetic Solubility (µM) |
| Parent | - | - | 15 |
| Analog A | Addition of a hydroxyl group at the 6-position | Introduction of a polar hydrogen bond donor. | 45 |
| Analog B | Replacement of the 5-methoxy group with a carboxylic acid | Introduction of an ionizable group. | > 200 (at pH 7.4) |
| Analog C | N-methylation of the indole nitrogen | Disruption of intermolecular hydrogen bonding in the solid state. | 25 |
| Analog D | Addition of a morpholine (B109124) ring via a linker at the 3-position | Introduction of a bulky, polar, and basic group. | 150 |
It is important to note that these strategies are not mutually exclusive and are often used in combination to achieve the desired physicochemical profile. The optimization of kinetic solubility is an iterative process that requires a deep understanding of the structure-property relationships of the chemical series and is a critical component of successful drug design.
Biological Target Engagement and Mechanistic Insights of 2 Cyclopropyl 5 Methoxy 1h Indole
Unraveling Molecular Mechanisms of Action of Indole (B1671886) Derivatives
The diverse biological effects of indole derivatives stem from their ability to interact with a multitude of molecular targets, leading to the modulation of various cellular processes. nih.govnih.gov The specific substitutions on the indole ring play a crucial role in determining the precise mechanism of action.
Elucidation of Specific Receptor and Enzyme Interactions
Indole derivatives have been shown to interact with a wide array of receptors and enzymes. The nature of these interactions is highly dependent on the substitution pattern of the indole ring.
For instance, certain indole derivatives act as antagonists for the glycine (B1666218) binding site associated with the NMDA receptor. libretexts.org The presence of a cyclopropyl (B3062369) group can be a key feature for potent and selective inhibition of certain enzymes. nih.gov The 5-methoxy group, a common substituent in bioactive indoles, is known to influence the binding affinity of these compounds to their targets. sigmaaldrich.com For example, 5-methoxyindole (B15748) is recognized as a core structure of melatonin (B1676174) and may act as an agonist at 5-HT3 receptors. researchgate.net Furthermore, some 5-methoxyindole derivatives have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.net
The inhibitory constant, Ki, is a measure of the potency of an inhibitor, with a lower Ki value indicating a more potent inhibitor. nih.govnih.gov The Ki of an inhibitor is generally independent of the substrate concentration under identical assay conditions. amr-conference.com
Modulation of Intracellular Signaling Pathways and Gene Expression
Indole derivatives can exert their biological effects by modulating various intracellular signaling pathways and altering gene expression. The presence of a 5-methoxy group on the indole ring has been shown to be a key factor in the regulation of inflammatory and tumorigenic pathways. sigmaaldrich.com
5-methoxyindole metabolites of L-tryptophan, such as 5-methoxytryptophan (B613034) (5-MTP), have been found to control the expression of cyclooxygenase-2 (COX-2) at the transcriptional level. sigmaaldrich.com This inhibition of COX-2 expression is a crucial mechanism for the anti-inflammatory and potential cancer chemopreventive properties of these compounds. sigmaaldrich.com
Furthermore, indole derivatives can influence the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation. turkjps.org Some indole derivatives have been shown to inhibit NF-κB, leading to downstream effects on gene expression. turkjps.org The modulation of signaling pathways such as the PI3K/Akt/mTOR pathway is another mechanism through which indole derivatives can exert their anticancer effects. nih.gov
Antimicrobial and Antiparasitic Efficacy and Underlying Mechanisms
The indole scaffold is a common feature in many compounds with potent antimicrobial and antiparasitic activities. nih.gov The addition of specific functional groups, such as cyclopropyl and methoxy (B1213986) moieties, can enhance these properties.
In Vitro Activity Against Bacterial and Protozoan Pathogens
A variety of indole derivatives have demonstrated significant in vitro activity against a broad spectrum of bacterial and protozoan pathogens. ucl.ac.uknih.gov For instance, certain indole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria. nih.govresearchgate.net
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial and antifungal activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism. nih.govacs.orgnih.gov The following table summarizes the in vitro antimicrobial activity of some representative indole derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative | Staphylococcus aureus | 3.125-50 | nih.gov |
| Indole-triazole derivative | MRSA | 3.125-50 | nih.gov |
| Indole-triazole derivative | Escherichia coli | 3.125-50 | nih.gov |
| Indole-triazole derivative | Bacillus subtilis | 3.125-50 | nih.gov |
| Indole-triazole derivative | Candida albicans | 3.125-50 | nih.gov |
| Indole-triazole derivative | Candida krusei | 3.125-50 | nih.gov |
| Pyrazoline derivative | Enterococcus faecalis | 32 | acs.org |
| Pyrazoline derivative | Staphylococcus aureus | 64 | acs.org |
| Spiroquinoline-indoline-dione | Enterococcus faecalis | 375-750 | nih.gov |
In the realm of antiparasitic agents, indole derivatives have shown efficacy against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania species (the causative agents of leishmaniasis). ucl.ac.uk The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the in vitro antiparasitic activity of a compound. nih.govturkjps.org
| Compound/Derivative | Parasite | IC50 (µM) | Reference |
| Indolizinoindolone | Plasmodium falciparum (liver-stage) | low µM range | ucl.ac.uk |
| Indole diamidine | Trypanosoma brucei | nanomolar range | ucl.ac.uk |
| Indole diamidine | Plasmodium falciparum | nanomolar range | ucl.ac.uk |
| Indole-based hybrid | Trypanosoma cruzi | 2.20 - 2.30 | ucl.ac.uk |
| Triazinoindole derivative | Leishmania donovani | 4.01 | ucl.ac.uk |
| 5-methoxy-indolone-N-oxide | Plasmodium falciparum (FcB1) | <0.003 | nih.gov |
| 5-methoxy-indolone-N-oxide | Plasmodium falciparum (3D7) | 0.0017 | nih.gov |
| Indole-sulfonamide derivative | Plasmodium falciparum (K1) | 2.79 - 8.17 |
Biochemical Pathways Targeted in Antimicrobial Action
The antimicrobial action of indole derivatives can be attributed to their ability to interfere with various essential biochemical pathways in pathogens. One of the key mechanisms is the disruption of the microbial cell membrane. For instance, some synthetic indole derivatives have been found to inhibit respiratory metabolism and disrupt the membrane potential in multidrug-resistant Gram-positive bacteria.
Another important target is the inhibition of enzymes crucial for microbial survival. For example, some indole derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a major contributor to antibiotic resistance. nih.gov By inhibiting this pump, these compounds can restore the efficacy of other antibiotics.
Furthermore, indole derivatives can interfere with the synthesis of essential macromolecules. Some compounds have been shown to inhibit the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in Staphylococcus aureus, leading to an increase in reactive oxygen species and subsequent cell death.
Anti-cancer Potential and Cellular Mechanisms
The indole scaffold is a cornerstone in the development of numerous anticancer agents. ucl.ac.uknih.govnih.gov The antiproliferative activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.
The presence of a 5-methoxy group has been shown to be favorable for the cytotoxic activity of certain indole derivatives. ucl.ac.uk For example, some 5-methoxyindole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. sigmaaldrich.com The following table presents the in vitro anticancer activity of several indole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-methoxyindole-isatin hybrid (5o) | Human cancer cell lines | 1.69 | sigmaaldrich.com |
| 5-methoxyindole-isatin hybrid (5w) | Human cancer cell lines | 1.91 | sigmaaldrich.com |
| Quinoline-indole derivative | Various cancer cell lines | 0.002 - 0.011 | |
| Indole-vinyl sulfone derivative | Various cancer cell lines | 3.09 | |
| Benzimidazole-indole derivative | Cancer cell lines | 2.52 (tubulin polymerization inhibition) | |
| Chalcone-indole derivative | Various cancer cell lines | 0.22 - 1.80 | |
| Indole-sulfonamide derivative (monoindoles) | HepG2, A549, MOLT-3 | 46.23 - 136.09 | |
| Indole-sulfonamide derivative (bisindoles) | HepG2 | 7.37 - 26.00 | |
| Indole-sulfonamide derivative (bisindoles) | MOLT-3 | <10 |
The cellular mechanisms underlying the anticancer potential of indole derivatives are multifaceted. They often involve the inhibition of key enzymes such as protein kinases, including epidermal growth factor receptor (EGFR) and Src kinase. Some indole derivatives act as dual inhibitors of these kinases, leading to enhanced anticancer activity.
Furthermore, many indole-based compounds function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site and disrupting the formation of microtubules, which are essential for cell division. nih.gov This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The induction of apoptosis is a common endpoint for the action of many anticancer indole derivatives and can be mediated through various pathways, including the regulation of pro- and anti-apoptotic proteins. nih.gov
Inhibition of Cellular Proliferation and Induction of Apoptosis
There is currently no available scientific literature that specifically investigates the effects of 2-cyclopropyl-5-methoxy-1H-indole on cellular proliferation or the induction of apoptosis in any cell line. While the broader class of indole-containing compounds has been a significant area of research in oncology for their ability to interfere with cell growth and trigger programmed cell death, studies detailing these mechanisms for this compound have not been published.
Overcoming Drug Resistance Mechanisms in Malignant Cells
The potential role of this compound in overcoming drug resistance in malignant cells remains unexplored. The scientific community has not published any studies that assess the efficacy of this specific compound in sensitizing cancer cells to existing chemotherapeutic agents or in modulating the expression or function of proteins associated with multidrug resistance, such as P-glycoprotein.
Neurobiological Activities and Neuroprotection
Specific neurobiological activities and neuroprotective effects of this compound have not been documented in the current body of scientific research.
Interaction with Neurotransmitter Systems and Receptors
There is no published data detailing the interaction of this compound with any neurotransmitter systems or receptors. Research on its binding affinity and functional activity at key central nervous system targets, such as serotonin (B10506) or dopamine (B1211576) receptors, is not available.
Protective Effects Against Oxidative Stress in Neuronal Models
No studies have been conducted to evaluate the potential protective effects of this compound against oxidative stress in neuronal models. Its capacity to mitigate damage from reactive oxygen species or to enhance endogenous antioxidant defenses in neurons has not been investigated.
Modulation of Cholinesterase Activity
The effect of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has not been reported. Consequently, its potential as a modulator of cholinergic neurotransmission is unknown.
Anti-inflammatory Actions and Immunomodulation
A thorough search of scientific literature indicates that the anti-inflammatory and immunomodulatory properties of this compound have not been a subject of investigation. There are no available reports on its effects on inflammatory pathways, cytokine production, or the function of immune cells.
Inhibition of Key Inflammatory Mediators (e.g., NF-κB, COX-2, 5-lipoxygenase)
The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting significant anti-inflammatory properties. nih.govrsc.org However, based on currently available scientific literature, there is no specific research detailing the direct inhibitory activity of This compound against the key inflammatory mediators Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX).
While direct evidence is lacking for this specific molecule, the broader class of indole derivatives has been a focus of anti-inflammatory drug design. nih.gov For instance, certain indole alkaloids and synthetic derivatives have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α, which are often regulated by the NF-κB signaling pathway. rsc.org Similarly, other indole compounds have been investigated as inhibitors of COX and LOX enzymes. The development of dual inhibitors for both COX-2 and 5-LOX is considered a strategic approach to creating safer anti-inflammatory drugs, and various indole alkaloids have been explored for this dual activity. researchgate.net A study on the anti-inflammatory molecule 5-methoxytryptophan, which shares the 5-methoxy indole core, found it inhibits cyclooxygenase-2 expression in macrophages. nih.gov These findings highlight the potential of the indole scaffold in modulating key inflammatory pathways, though specific data for the 2-cyclopropyl derivative remains to be elucidated.
Other Investigated Biological Activities (e.g., Antidiabetic, Antiviral, Antifungal, Antioxidant)
Beyond inflammation, the biological activities of indole derivatives are vast, with research touching upon various therapeutic areas. While direct studies on This compound are limited, research on structurally related compounds provides insight into its potential biological profile.
Antidiabetic Activity The indole framework is a promising source for the discovery of novel antidiabetic agents. nih.gov Research into structure-activity relationships has identified that derivatives containing a p-cyclopropyl phenyl group can be responsible for inhibiting Sodium-glucose cotransporter-2 (SGLT2), a key target in diabetes treatment. sci-hub.se Furthermore, compounds with a methoxy-indole core have been investigated for antidiabetic properties. A notable example is 5-methoxyindole-2-carboxylic acid (MICA), a potent hypoglycemic agent that is known to inhibit gluconeogenesis in the liver. nih.govresearchgate.net These findings suggest that the combination of cyclopropyl and methoxy substituents on an indole ring, as seen in This compound , may warrant investigation for potential antidiabetic effects.
Antiviral Activity The indole scaffold is integral to many compounds with potent antiviral activity. nih.gov Specific research has highlighted the importance of a cyclopropyl motif at the C-2 position of the indole ring for anti-HIV activity. In a study of umifenovir analogs, a compound featuring a cyclopropyl phenyl group at the indole 2-position demonstrated significant anti-HIV-1 activity. nih.gov The presence of this specific structural element conferred potent biological action, as detailed in the table below.
Table 1: Anti-HIV-1 Activity of a Related Cyclopropyl Indole Derivative
| Compound | Description | EC₅₀ (µM) |
|---|---|---|
| 37 | Indole with cyclopropyl phenyl motif at C-2 | 3.58 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data sourced from a study on umifenovir analogs. nih.gov
This finding underscores the potential of the 2-cyclopropyl indole structure in antiviral drug discovery.
Antifungal Activity Indole derivatives are a well-established class of compounds with a broad spectrum of antifungal activities. nih.govresearchgate.net While no studies have specifically reported on the antifungal properties of This compound , related structures have shown notable efficacy. For instance, 6-methoxy-1H-indole-2-carboxylic acid, which shares the methoxy-indole core, has demonstrated promising antifungal activity against Candida albicans. nih.gov Other research has shown that indole derivatives can be effective against various phytopathogenic fungi. researchgate.net
Antioxidant Activity The indole ring is a key feature in many antioxidant compounds due to its ability to stabilize radicals. unica.it Studies on various indole derivatives have demonstrated their capacity to act as radical scavengers and protect cells from oxidative damage. nih.gov For example, a series of C-3 substituted indole derivatives showed significant antioxidant and cytoprotective activity against induced oxidative hemolysis. nih.gov The presence of an unsubstituted indole nitrogen atom was found to be important for this activity. While specific antioxidant data for This compound is not available, the inherent properties of the indole nucleus suggest it could possess antioxidant potential. researchgate.net
Emerging Research Frontiers and Translational Opportunities for 2 Cyclopropyl 5 Methoxy 1h Indole Derivatives
Strategic Design and Synthesis of Next-Generation Indole-Based Chemical Entities
The design of new therapeutic agents based on the 2-cyclopropyl-5-methoxy-1H-indole core involves a multi-pronged approach, integrating computational modeling with synthetic chemistry to optimize biological activity.
A key strategy is the exploration of structure-activity relationships (SAR) . For instance, in a series of 1H-indole-2-carboxamides, it was found that introducing a chloro or fluoro group at the C5 position of the indole (B1671886) ring enhanced potency for the CB1 receptor. nih.gov This suggests that modifications to the 5-methoxy group of the parent compound could significantly impact the biological profile of its derivatives.
Pharmacophore modeling is another powerful tool in the rational design of novel drugs. dovepress.com This computational method identifies the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov By creating a pharmacophore model based on known active compounds, researchers can virtually screen large libraries of molecules to identify new candidates with the desired properties. dovepress.com This approach allows for the targeted design of derivatives of this compound with potentially improved efficacy and selectivity.
Bioisosteric replacement is a technique used to substitute one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. acs.org For example, replacing a carboxylic acid group with a cyclopropyl (B3062369) acylsulfonamide has been shown to increase potency in certain inhibitors. nih.gov This strategy could be applied to the this compound scaffold to fine-tune its properties.
The synthesis of these strategically designed molecules often builds upon established methods for indole synthesis, such as the Fischer, Bischler, and Hemetsberger methods, which are commonly used for preparing methoxy-activated indoles. chim.it Novel synthetic routes are also continuously being developed to create diverse libraries of indole derivatives for biological screening. nih.govfrontiersin.org
Advanced Methodologies for Synthetic Efficiency and Sustainability
The synthesis of indole derivatives is increasingly moving towards more efficient and environmentally friendly methods. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique, offering rapid, efficient, and convenient routes to indole compounds. tandfonline.comtandfonline.comnih.gov Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. tandfonline.comtandfonline.com For example, a microwave-assisted, three-component domino reaction has been developed for the regioselective synthesis of 3-functionalized indole derivatives in green solvents. acs.orgacs.org The synthesis of 2-cyclopropyl-1H-indole has been achieved using microwave irradiation, highlighting the applicability of this technology to the core scaffold of interest. mdpi.com
Flow chemistry represents another advancement in sustainable synthesis. This technique involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion. This allows for better control over reaction parameters, improved safety, and easier scalability.
Green chemistry principles are being widely adopted in the synthesis of indoles. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts. researchgate.netopenmedicinalchemistryjournal.com For instance, the synthesis of 3-substituted indoles has been successfully carried out in water. openmedicinalchemistryjournal.com Catalyst-free methods have also been developed, further enhancing the sustainability of these synthetic processes. openmedicinalchemistryjournal.com The use of photocatalysis under visible light offers an environmentally benign and sustainable approach for producing semi-saturated cyclobutane-fused indolizidines. acs.org
Electrochemical methods are also gaining traction as a green and sustainable strategy for the synthesis and functionalization of indole derivatives. researchgate.net These methods can often be performed under mild conditions and avoid the use of harsh reagents. researchgate.net
Development of Innovative Therapeutic Approaches Targeting Complex Diseases
Derivatives of this compound hold promise for the treatment of a range of complex diseases due to the broad biological activities associated with the indole nucleus. biosynth.com
Indole-based compounds have been extensively investigated for their anticancer properties . tandfonline.comopenmedicinalchemistryjournal.com They can act through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. nih.govdergipark.org.tr For example, novel indole derivatives have been designed and synthesized as aromatase and iNOS inhibitors with antiproliferative activity. frontiersin.org
In the realm of neurodegenerative diseases , such as Alzheimer's disease, indole derivatives are being explored as multi-target-directed ligands. nih.gov A novel series of indole-based compounds were designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to inhibit the aggregation of Aβ amyloid. nih.gov
Indole derivatives have also shown potential as antimicrobial agents . nih.gov New indole-triazole conjugates have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent activity against Candida tropicalis and Candida albicans. nih.gov
Furthermore, indole compounds have been investigated for a wide array of other therapeutic applications, including as anti-inflammatory, antiviral, and anti-HIV agents. openmedicinalchemistryjournal.com The diverse biological activities of indole derivatives underscore the potential for developing novel therapeutics based on the this compound scaffold.
Exploration of this compound and Analogues as Chemical Biology Tools and Probes
The unique properties of indole derivatives make them valuable tools for studying biological processes.
Fluorescent probes based on the indole scaffold have been developed for various applications, including biological and electrochemical sensing. nih.gov Indole derivatives can exhibit strong fluorescence emission, and their photophysical properties can be tuned by introducing different functional groups. nih.gov This allows for the design of probes that can selectively detect specific analytes or changes in the cellular environment. nih.gov
Affinity labels are another important application of indole derivatives in chemical biology. These are molecules that can covalently bind to a specific target protein, allowing for its identification and characterization. This technique is crucial for target validation in drug discovery.
The development of on-DNA synthesis of multisubstituted indoles has opened up new avenues for creating DNA-encoded libraries (DELs) . acs.org DEL technology allows for the rapid synthesis and screening of vast numbers of compounds, accelerating the discovery of new drug leads. acs.org The ability to generate diverse indole-based libraries functionalized at key positions will be instrumental in exploring the chemical space for therapeutically relevant molecules. acs.org
Potential in Advanced Materials Science (e.g., organic electronics, optoelectronics)
Beyond their therapeutic applications, indole derivatives are also being explored for their potential in materials science. The electron-rich nature of the indole ring system makes it an attractive building block for organic electronic materials. mdpi.com
Carbazole, a related heterocyclic compound containing an indole-like structure, is widely used in organic light-emitting diodes (OLEDs) and solar cells due to its excellent hole-transport properties, thermal stability, and tunable electronic structure. mdpi.com The ability to easily functionalize the indole core allows for the synthesis of a wide range of materials with tailored optical and electronic properties. mdpi.com
The photophysical properties of indole derivatives can be fine-tuned by substitution, which can shift their absorption and emission wavelengths. nih.gov This tunability is crucial for developing materials for specific optoelectronic applications. For example, introducing certain substituents at the 4-position of the indole ring has been shown to red-shift the absorption and emission spectra, potentially leading to materials that absorb and emit visible light. nih.gov This opens up possibilities for using this compound derivatives in the development of novel organic electronic and optoelectronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
